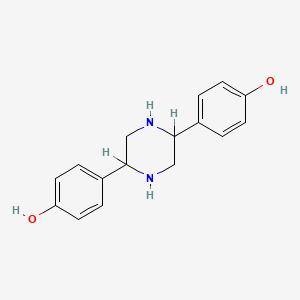

4,4'-(Piperazine-2, 5-diyl)diphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-hydroxyphenyl)piperazin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPBMXVCCCEYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93019-46-6 | |

| Record name | 4,4'-(Piperazine-2, 5-diyl)diphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093019466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(PIPERAZINE-2, 5-DIYL)DIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0VE85E2T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Piperazine and Diphenol Scaffolds in Advanced Materials and Molecular Design

The foundational components of 4,4'-(piperazine-2,5-diyl)diphenol, the piperazine (B1678402) and diphenol scaffolds, are independently of immense importance in the realms of materials science and medicinal chemistry. Their combination within a single molecule suggests a potential for synergistic or unique properties.

The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. alfa-chemistry.com Its unique physicochemical properties, such as high water solubility, basicity, and the ability to form hydrogen bonds, make it a valuable component in drug design. researchgate.net The two nitrogen atoms provide sites for substitution, allowing for the tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. researchgate.net Consequently, the piperazine ring is a core component in a wide array of pharmaceuticals, including anticancer, antihistamine, and antipsychotic drugs. alfa-chemistry.com In materials science, piperazine-based polymers have been explored for applications such as antimicrobial materials and in the development of novel metallopolymers for bioengineering. udayton.edusemanticscholar.org

The diphenol scaffold , characterized by two hydroxyl groups attached to a benzene (B151609) ring or a biphenyl (B1667301) structure, is a crucial building block in polymer chemistry. The hydroxyl groups can readily participate in polymerization reactions, leading to the formation of high-performance polymers such as polycarbonates and polyesters. These materials often exhibit excellent thermal stability and mechanical properties. In the context of molecular design, the phenolic hydroxyl groups are also important pharmacophores, capable of forming hydrogen bonds with biological targets. This has led to their incorporation into various drug candidates. nih.gov

The combination of these two scaffolds in 4,4'-(piperazine-2,5-diyl)diphenol results in a molecule with a rigid, heterocyclic core and reactive phenolic end groups. This structure presents possibilities for its use as a monomer in polymerization, a ligand in coordination chemistry, or as a scaffold for further chemical modification in drug discovery.

Historical Context of Piperazine Substituted Phenols in Synthetic Chemistry

The synthesis of molecules containing both piperazine (B1678402) and phenol (B47542) moieties has a rich history driven by the quest for new pharmaceuticals and functional materials. Various synthetic strategies have been developed over the years to construct these valuable compounds.

Historically, the synthesis of piperazine derivatives often involved the reaction of diamines with dihalides or the reduction of diketopiperazines. researchgate.net The introduction of phenolic groups has been achieved through several methods. One common approach involves the nucleophilic substitution reaction between a piperazine derivative and a phenol bearing a suitable leaving group. Conversely, pre-functionalized phenylpiperazines can be synthesized and subsequently subjected to reactions to introduce or unmask a phenolic hydroxyl group.

More recent advancements in synthetic organic chemistry have provided more efficient and versatile methods. For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen bonds, enabling the direct arylation of piperazines with phenolic compounds. mdpi.com Furthermore, multicomponent reactions and flow chemistry approaches are being explored to streamline the synthesis of complex piperazine-substituted phenols, offering advantages in terms of efficiency and scalability. fda.gov The development of these synthetic methodologies has been crucial for accessing a wide range of piperazine-substituted phenols for biological screening and materials science applications. For example, various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net

Scope and Research Trajectory of 4,4 Piperazine 2,5 Diyl Diphenol in Chemical Sciences

Direct Synthesis Approaches: Reaction Pathways and Mechanistic Considerations

Direct synthesis methods aim to construct the 4,4'-(Piperazine-2,5-diyl)diphenol scaffold in a limited number of steps from readily available starting materials. These approaches often involve condensation reactions or metal-mediated couplings.

Condensation Reactions Involving Piperazine and Phenolic Precursors

The most straightforward conceptual approach to 4,4'-(Piperazine-2,5-diyl)diphenol involves the direct condensation of a piperazine precursor with a suitable phenolic compound. One such biomimetic approach involves the dimerization of α-amino aldehydes derived from amino acids. nih.gov In the context of the target molecule, this would conceptually involve the dimerization of an α-amino aldehyde derived from p-hydroxyphenylglycine.

The proposed mechanism for this type of reaction involves the in situ generation of the α-amino aldehyde, which then undergoes a self-condensation to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation or tautomerization would lead to the aromatic pyrazine, which can then be reduced to the desired piperazine. A judicious choice of reaction solvent can facilitate the entire sequence of hydrogenolysis, dimerization, and oxidation in a one-pot operation. nih.gov

While conceptually elegant, direct condensation of piperazine with phenolic precursors to form 2,5-disubstituted piperazines is not widely documented for this specific compound. Challenges in controlling regioselectivity and preventing side reactions often necessitate the use of more controlled, multi-step precursor-based strategies.

Metal-Mediated Synthetic Routes for Related Diphenols

Metal-mediated cross-coupling reactions offer a powerful tool for the formation of C-C and C-N bonds, and they have been extensively used in the synthesis of substituted piperazines. Palladium-catalyzed reactions, in particular, have shown great versatility.

A relevant example is the palladium-catalyzed synthesis of N-aryl piperazines. For instance, the reaction of a piperazine with a halogenated aromatic compound in the presence of a palladium catalyst and a base can lead to the formation of an N-aryl piperazine. organic-chemistry.orggoogle.com While this typically forms a 1,4-disubstituted piperazine, modifications of this approach could potentially be adapted for the synthesis of 2,5-diarylpiperazines.

Another palladium-catalyzed approach involves the modular synthesis of highly substituted piperazines from propargyl carbonates and bis-nitrogen nucleophiles. organic-chemistry.orgnih.gov This method allows for the coupling of two carbons from a propargyl unit with a diamine to form the piperazine ring with high regio- and stereochemical control. organic-chemistry.orgnih.gov While not a direct condensation with a phenol, this strategy could be adapted by using a diamine precursor already containing the p-hydroxyphenyl moieties.

Gold-palladium alloy nanoparticles have also been utilized for the synthesis of diarylamines through acceptorless dehydrogenative aromatization, suggesting the potential for metal catalysis in forming related structures. rsc.org

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of a key intermediate, typically the piperazine-2,5-dione, followed by subsequent modifications to arrive at the final product. This approach offers greater control over the stereochemistry and substitution pattern of the final molecule.

Utilization of Halogenated or Activated Phenolic Starting Materials

The use of halogenated or otherwise activated phenolic starting materials is a common strategy in cross-coupling reactions to form C-N bonds. For instance, in the synthesis of N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine, 1-chloro-4-nitrobenzene (B41953) is reacted with N-(4-hydroxyphenyl)-piperazine in the presence of an organic base. google.com This demonstrates the feasibility of using a halogenated aromatic compound to introduce a substituted phenyl group onto the piperazine nitrogen.

Integration of Piperazine Units via Nucleophilic Substitution and Reductive Amination

Nucleophilic substitution and reductive amination are fundamental reactions for the formation of C-N bonds and are widely employed in the synthesis of piperazine-containing compounds. nih.govyoutube.comyoutube.com

A key precursor-based approach to 4,4'-(Piperazine-2,5-diyl)diphenol involves the synthesis of 2,5-bis(4-hydroxyphenyl)piperazine-2,5-dione. This diketopiperazine is typically formed through the cyclodimerization of p-hydroxyphenylglycine. wikipedia.orgwikipedia.org The biosynthesis of p-hydroxyphenylglycine itself originates from the shikimic acid pathway. wikipedia.orgnih.gov The cyclization of the amino acid to the diketopiperazine can be achieved through various methods, including heating in a suitable solvent or using coupling reagents. nih.gov

Once the 2,5-bis(4-hydroxyphenyl)piperazine-2,5-dione is obtained, the next crucial step is the reduction of the two amide carbonyl groups to the corresponding methylene (B1212753) groups of the piperazine ring. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.com

Reductive amination provides another versatile route. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.govyoutube.comyoutube.com For the synthesis of 2,5-disubstituted piperazines, a dicarbonyl compound can be reacted with a diamine, or a dialdehyde (B1249045) with a diamine, followed by cyclization and reduction. A general approach for the synthesis of piperazines bearing substituents at carbon and nitrogen atoms utilizes primary amines and nitrosoalkenes as synthons, which proceeds via a sequential double Michael addition followed by a stereoselective catalytic reductive cyclization of the resulting dioximes. nih.govnih.gov

Modern Synthetic Techniques: Catalytic and Optimized Conditions

Modern synthetic chemistry focuses on the development of efficient, selective, and environmentally benign methods. This includes the use of advanced catalytic systems and the optimization of reaction conditions to improve yields and minimize side products.

Catalytic methods are at the forefront of modern piperazine synthesis. As mentioned earlier, palladium-catalyzed reactions are particularly prominent. organic-chemistry.orgorganic-chemistry.orgnih.gov The optimization of these catalytic systems, including the choice of ligand and reaction conditions, is crucial for achieving high efficiency and selectivity. organic-chemistry.orgnih.gov For example, a palladium-catalyzed cyclization for the modular synthesis of highly substituted piperazines has been developed that proceeds in good to excellent yields with high regio- and stereochemical control. organic-chemistry.orgnih.gov

Photoredox catalysis has also emerged as a powerful tool for C-H functionalization, offering a mild and efficient way to introduce substituents onto the piperazine ring. mdpi.com For instance, photoredox α-C-H heteroarylation of piperazines allows for the direct coupling of the piperazine with heteroarenes. mdpi.com

The optimization of reaction conditions is another key aspect of modern synthesis. This can involve the use of microwave irradiation to accelerate reaction times, as demonstrated in the synthesis of 2,5-diketopiperazines in aqueous media. nih.gov The choice of solvent can also have a significant impact on the reaction outcome. nih.gov

Below is a table summarizing various synthetic strategies for piperazine derivatives, which could be conceptually applied to the synthesis of 4,4'-(Piperazine-2,5-diyl)diphenol.

| Synthetic Strategy | Key Precursors | Key Reagents/Catalysts | Relevant Findings | Reference(s) |

| Dimerization of α-Amino Aldehydes | α-Amino aldehyde from p-hydroxyphenylglycine | Hydrogenolysis of Cbz-protected amino acid | Biomimetic, one-pot potential for hydrogenolysis, dimerization, and oxidation. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Halogenated piperazine, p-hydroxyphenylboronic acid | Pd catalyst, base | Established method for N-aryl piperazine synthesis. | organic-chemistry.orggoogle.com |

| Modular Piperazine Synthesis | Propargyl carbonate, diamine with p-hydroxyphenyl groups | Pd catalyst | High regio- and stereocontrol in forming the piperazine ring. | organic-chemistry.orgnih.gov |

| Diketopiperazine Reduction | 2,5-Bis(4-hydroxyphenyl)piperazine-2,5-dione | LiAlH₄ | A common method for converting amides to amines. | google.com |

| Reductive Cyclization of Dioximes | Primary amine, nitrosoalkenes | Pd/C, Ra-Ni | A general method for synthesizing substituted piperazines. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Nα-Boc-dipeptidyl ester | Water (solvent), heat | Accelerated synthesis of 2,5-diketopiperazines. | nih.gov |

Considerations for Stereoselective Synthesis of Piperazine Derivatives

The synthesis of specific stereoisomers of piperazine derivatives is a significant challenge in organic chemistry, driven by the fact that different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. rsc.org For a molecule such as 4,4'-(piperazine-2,5-diyl)diphenol, which possesses two stereocenters at the C2 and C5 positions, three possible stereoisomers exist: the (2R, 5R)-trans, (2S, 5S)-trans, and the cis (2R, 5S or 2S, 5R) meso-compound. Achieving a high degree of stereocontrol is therefore essential. The primary strategies employed include catalytic asymmetric synthesis, the use of chiral auxiliaries, and diastereoselective approaches.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an efficient route to chiral piperazines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: A notable approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These piperazin-2-one (B30754) intermediates can then be reduced to the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cnrsc.org Mechanistic studies suggest a dynamic kinetic resolution process is at play. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed, further expanding the toolkit for creating chiral piperazine cores. dicp.ac.cn

Asymmetric Allylic Alkylation: The Stoltz group has demonstrated the enantioselective synthesis of α-tertiary piperazin-2-ones via a palladium-catalyzed asymmetric decarboxylative allylic alkylation. nih.govnih.gov This method allows for the creation of highly enantioenriched piperazin-2-ones, which can be subsequently deprotected and reduced to form the corresponding tertiary piperazines. nih.gov

Hydroamination: A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been reported for the modular synthesis of 2,6-disubstituted piperazines. nih.govrsc.org This method starts with aminoalkenes derived from homochiral cyclic sulfamidates, and the resulting piperazine's relative stereochemistry was confirmed to be trans. nih.govrsc.org

| Method | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Reference |

| Asymmetric Hydrogenation | Palladium complex | Pyrazin-2-ols | Chiral Piperazin-2-ones | up to 90% ee, dr > 20:1 | dicp.ac.cn, rsc.org |

| Asymmetric Allylic Alkylation | Palladium complex | N-protected piperazin-2-ones | α-tertiary piperazin-2-ones | Highly enantioenriched | nih.gov, nih.gov |

| Intramolecular Hydroamination | Palladium catalyst | Aminoalkene from cyclic sulfamidate | trans-2,6-disubstituted piperazine | Highly diastereoselective | nih.gov, rsc.org |

Chiral Pool and Auxiliary-Based Synthesis

This strategy utilizes readily available chiral molecules, such as amino acids or carbohydrates, as starting materials or as removable chiral auxiliaries to direct the stereochemical outcome of the reaction.

Chiral Pool Synthesis: Natural amino acids are a common starting point for creating chiral piperazines. For instance, (S)-amino acid-derived homochiral cis-2,5-disubstituted piperazines have been synthesized through the regioselective ring-opening of chiral aziridines derived from these amino acids. rsc.org Another approach starts from α-amino acids to produce orthogonally protected, enantiomerically pure 2-substituted piperazines in a four-step process. rsc.org

Chiral Auxiliary-Based Synthesis: Chiral auxiliaries, such as (R)-(-)-phenylglycinol, can be employed to control stereochemistry. nih.gov For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine utilizes this auxiliary in a route that proceeds via a protected 2-oxopiperazine intermediate. nih.gov Similarly, Ellman's auxiliary has been used in the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov A method developed by Kojima et al. uses diastereoselective alkylation at a late stage to introduce a second stereocenter, achieving complete diastereoselectivity for the trans product. clockss.org

| Starting Material/Auxiliary | Key Step | Product | Stereochemistry | Reference |

| (S)-Amino Acids | Regioselective ring-opening of aziridines | cis-2,5-disubstituted piperazines | Homochiral | rsc.org |

| (R)-(-)-Phenylglycinol | Formation of protected 2-oxopiperazine | (R)-(+)-2-Methylpiperazine | Asymmetric | nih.gov |

| S-Phenylalanine | Diastereoselective alkylation | (2S,6S)-2,4,6-tris(phenylmethyl)piperazine | trans isomer exclusively | clockss.org |

Diastereoselective Synthesis

Diastereoselective strategies are employed when a molecule already contains a stereocenter, and the goal is to introduce a new one with a specific orientation relative to the existing one.

Substrate-Controlled Reactions: The inherent chirality in a substrate can direct the formation of a new stereocenter. For example, the synthesis of chiral tetrasubstituted piperazines has been achieved through the nucleophilic attack of N,N'-dibenzyl ethylenediamine (B42938) on a chiral epoxy triflate derived from the carbohydrate pool. nih.govrsc.org

One-Pot Multi-Component Reactions: Efficient one-pot, three-component reactions have been developed for the stereospecific synthesis of highly substituted piperazines. One such method involves the SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, yielding products with excellent stereoselectivity (de, ee >99%). acs.org

The selection of a specific stereoselective strategy depends on the desired target isomer (cis vs. trans), the substitution pattern, and the availability of starting materials. For a C2-symmetric molecule like trans-4,4'-(piperazine-2,5-diyl)diphenol, methods that favor the formation of trans-2,5-disubstituted piperazines, such as those starting from amino acids or employing specific diastereoselective alkylations, would be particularly relevant.

X-ray Crystallography: Conformation, Crystal Packing, and Intermolecular Interactions

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

The presence of both hydroxyl (-OH) groups on the phenol rings and nitrogen atoms within the piperazine ring makes 4,4'-(Piperazine-2,5-diyl)diphenol an excellent candidate for forming extensive hydrogen bonding networks. These non-covalent interactions are the primary drivers for the assembly of molecules into a well-defined supramolecular architecture in the solid state.

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can significantly impact their physical properties. The study of a dichlorinated analog of 4,4'-(piperazine-2,5-diyl)diphenol has revealed the existence of at least two polymorphic forms, a monoclinic and an orthorhombic form. nih.gov This finding suggests that 4,4'-(Piperazine-2,5-diyl)diphenol itself may also exhibit polymorphism. The specific polymorph obtained can be influenced by various crystallization conditions such as the choice of solvent, temperature, and cooling rate. Each polymorph would have a unique crystal packing and potentially different hydrogen bonding networks, leading to variations in properties like melting point, solubility, and stability. Further investigation into the crystallization behavior of 4,4'-(Piperazine-2,5-diyl)diphenol is warranted to explore and characterize its potential polymorphic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, provide detailed information about the connectivity and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR for Molecular Connectivity

While a complete, assigned high-resolution NMR spectrum for 4,4'-(Piperazine-2,5-diyl)diphenol is not explicitly detailed in the available literature, data from closely related compounds and general principles of NMR spectroscopy allow for a predicted assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl groups and the aliphatic protons of the piperazine ring. The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 6.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of the protons on the piperazine ring would be in the upfield region (typically δ 2.5-4.0 ppm). The protons on the carbons bearing the hydroxyphenyl groups (C2 and C5) would likely be deshielded compared to the other piperazine protons. The NH protons of the piperazine ring would appear as a broader signal, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The carbons of the piperazine ring would appear in the aliphatic region (typically δ 40-60 ppm). The carbons C2 and C5, being attached to the aromatic rings, would be expected at a more downfield chemical shift compared to C3 and C6.

A representative, albeit for a related structure, set of NMR data is presented below:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.5 (broad s, 2H) | Phenolic -OH |

| ~7.2 (d, 4H) | Aromatic (ortho to -OH) |

| ~6.8 (d, 4H) | Aromatic (meta to -OH) |

| ~3.5 (m, 2H) | Piperazine C2, C5-H |

| ~3.0 (m, 4H) | Piperazine C3, C6-H₂ |

| ~2.0 (broad s, 2H) | Piperazine N-H |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and experimental conditions.

2D NMR Techniques for Complex Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For 4,4'-(Piperazine-2,5-diyl)diphenol, this would confirm the coupling between the ortho and meta protons on the phenol rings. It would also show correlations between the different protons on the piperazine ring, helping to establish their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would connect the aromatic proton signals to their respective aromatic carbon signals and the piperazine proton signals to the piperazine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of 4,4'-(Piperazine-2,5-diyl)diphenol, an HMBC spectrum would show correlations from the piperazine protons to the carbons of the phenyl rings, thus confirming the linkage between the piperazine and hydroxyphenyl moieties.

While specific 2D NMR data for 4,4'-(Piperazine-2,5-diyl)diphenol is not available, the application of these standard techniques would be a routine and essential step in its complete structural characterization.

Vibrational Spectroscopy: Unveiling Molecular Modes with IR and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to be rich with information. The presence of the phenolic hydroxyl (-OH) groups would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the secondary amine within the piperazine ring are expected to appear in a similar region, typically between 3300 and 3500 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl rings would be observed around 3000-3100 cm⁻¹. The C-N stretching of the piperazine ring would likely produce a band in the 1020-1250 cm⁻¹ range. Furthermore, the C-O stretching of the phenol group is expected to be found between 1200 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric breathing vibrations of the aromatic rings are expected to be strong and would provide a characteristic signal. The C-C stretching vibrations within the phenyl rings and the piperazine ring would also be prominent.

A table summarizing the expected key vibrational modes is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| O-H Stretch (Phenol) | 3200-3600 (broad) | Weak | Hydroxyphenyl |

| N-H Stretch (Piperazine) | 3300-3500 | Moderate | Piperazine |

| Aromatic C-H Stretch | 3000-3100 | Strong | Phenyl |

| Aliphatic C-H Stretch | 2850-2960 | Moderate-Strong | Piperazine |

| Aromatic C=C Stretch | 1450-1600 | Strong | Phenyl |

| C-O Stretch (Phenol) | 1200-1300 | Moderate | Hydroxyphenyl |

| C-N Stretch (Piperazine) | 1020-1250 | Moderate | Piperazine |

Electronic Transitions: Insights from UV-Vis Absorption and Fluorescence Spectroscopy

The electronic properties of 4,4'-(Piperazine-2,5-diyl)diphenol can be investigated using UV-Vis and fluorescence spectroscopy. The presence of the phenolic chromophores is expected to dominate the electronic absorption spectrum.

UV-Vis Absorption: The compound is predicted to exhibit absorption bands in the ultraviolet region. The π → π* transitions of the aromatic phenyl rings would likely result in a strong absorption band around 200-230 nm. A second, less intense band, corresponding to another π → π* transition, is expected in the 270-290 nm region, characteristic of substituted benzene rings. The presence of the nitrogen atoms in the piperazine ring with their non-bonding electrons could also lead to n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* bands. For instance, a related compound, naphthalimide-piperazine, exhibits absorption maxima around 410 nm, which are attributed to π–π* transitions. nih.gov

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, 4,4'-(Piperazine-2,5-diyl)diphenol may exhibit fluorescence. The emission spectrum would likely be a mirror image of the longest-wavelength absorption band. The fluorescence properties, including quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity and pH. In some piperazine derivatives, fluorescence can be influenced by photoinduced electron transfer (PET) processes involving the piperazine nitrogen. nih.gov For example, the protonation of the piperazine nitrogen can inhibit PET and lead to an enhancement of fluorescence intensity. nih.gov

| Spectroscopic Technique | Expected λmax (nm) | Electronic Transition | Moiety Involved |

| UV-Vis Absorption | ~200-230 | π → π | Phenyl Ring |

| UV-Vis Absorption | ~270-290 | π → π | Phenyl Ring |

| Fluorescence Emission | > 290 | - | - |

Molecular Confirmation and Fragmentation: The Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of 4,4'-(Piperazine-2,5-diyl)diphenol and for elucidating its structure through fragmentation analysis. The nominal molecular weight of the compound is 270.33 g/mol . fda.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 270. The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen atoms of the piperazine ring (α-cleavage) and the cleavage of the bond connecting the phenyl rings to the piperazine core.

Common fragmentation patterns for piperazine derivatives often involve the opening of the piperazine ring. The loss of a hydroxyphenyl group could lead to a significant fragment. The benzylic cleavage, resulting in a hydroxyphenylmethylium ion, is also a plausible fragmentation pathway.

A table of potential major fragments is provided below.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 270 | [C₁₆H₁₈N₂O₂]⁺˙ (Molecular Ion) | - |

| 177 | [C₁₀H₁₃N₂O]⁺ | Loss of a hydroxyphenyl radical (•C₆H₄OH) |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage to form a hydroxyphenylmethylium ion |

| 94 | [C₆H₆O]⁺˙ | Cleavage of the piperazine ring and charge retention on the phenol moiety |

| 85 | [C₄H₉N₂]⁺ | Cleavage of the piperazine ring |

Surface and Electronic State Characterization: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) provides valuable information about the elemental composition and the chemical states of the elements on the surface of a sample. For 4,4'-(Piperazine-2,5-diyl)diphenol, XPS can be used to confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O) and to probe their chemical environments.

The C 1s spectrum would be complex, with contributions from the aromatic carbons, the aliphatic carbons of the piperazine ring, and the carbon atoms bonded to nitrogen and oxygen. The N 1s spectrum would provide insight into the chemical state of the nitrogen atoms in the piperazine ring. The binding energy of the N 1s peak for a secondary amine is typically around 399.0-400.0 eV. wur.nl The O 1s spectrum would show a peak corresponding to the phenolic hydroxyl groups, typically in the range of 532.0-533.0 eV.

The analysis of the core level spectra can reveal information about the electronic structure and bonding within the molecule.

| Element | Core Level | Expected Binding Energy (eV) | Functional Group Assignment |

| C | 1s | ~284.8 | Aromatic C-C, C-H |

| C | 1s | ~285.5 | Aliphatic C-C, C-H (Piperazine) |

| C | 1s | ~286.5 | C-N (Piperazine) |

| C | 1s | ~287.0 | C-O (Phenol) |

| N | 1s | ~399.0 - 400.0 | Secondary Amine (Piperazine) wur.nl |

| O | 1s | ~532.0 - 533.0 | Phenolic Hydroxyl (-OH) |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For compounds like 4,4'-(Piperazine-2, 5-diyl)diphenol, DFT is employed to determine the most stable three-dimensional arrangement of its atoms and to understand the distribution and energy of its electrons, which fundamentally govern its chemical behavior.

The first step in the theoretical characterization of a molecule is to determine its most stable geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For flexible molecules like this compound, which contains a six-membered piperazine (B1678402) ring and rotatable bonds, this also involves a conformational analysis to identify the most stable conformer.

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | DFT geometry optimization. | Provides the fundamental structural parameters of the molecule. Deviations from standard values can indicate strain or unusual electronic effects. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For this compound, DFT calculations reveal that the HOMO is typically localized on the electron-rich phenol (B47542) rings, while the LUMO may be distributed across the piperazine ring and the phenyl groups. This distribution is crucial for understanding charge transfer processes within the molecule, which are important for properties like nonlinear optics. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperazine Derivative Note: These values are representative for a generic piperazine derivative and are used for illustrative purposes. Actual values for this compound would require specific calculation.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| Energy Gap (ΔE) | 4.65 | LUMO-HOMO energy difference; indicates chemical stability and electronic excitation energy. |

From the HOMO and LUMO energy values, a set of global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability. nih.govscirp.org They are derived within the framework of conceptual DFT and help in predicting how the molecule will behave in a chemical reaction. nih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ). nih.gov

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the electronic basis of their biological or material properties. researchgate.netindexcopernicus.com

Table 3: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Indicates resistance to changes in electron distribution. |

| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness; measures the polarizability and reactivity of a molecule. |

| Electrophilicity Index (ω) | ω = (EHOMO + ELUMO)² / (8(ELUMO - EHOMO)) | Quantifies the ability of a species to accept electrons; a high value indicates a good electrophile. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). manchester.ac.uknih.gov

For this compound, MD simulations are used to:

Explore Conformational Space: The molecule's flexibility can be explored to see how it transitions between different conformations in solution. researchgate.net

Analyze Intermolecular Interactions: The formation and breaking of hydrogen bonds between the phenol hydroxyl groups, the piperazine nitrogens, and surrounding water molecules can be studied. These interactions are critical for understanding its solubility and how it might bind to a biological target. nih.gov

Assess Structural Stability: By running simulations for nanoseconds or longer, the stability of the molecule's conformation and its interactions with other molecules can be confirmed. researchgate.net

MD simulations rely on force fields (like OPLS-AA or COMPASS) to define the potential energy of the system. researchgate.net These simulations provide a crucial link between the theoretical single-molecule picture and its behavior in a realistic, dynamic environment.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, the proposed structure can be confirmed. The calculations allow for the assignment of specific vibrational modes (e.g., N-H stretch, O-H stretch, C-C aromatic stretch) to particular peaks. tandfonline.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another key application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding of each nucleus. nih.gov These theoretical shielding values are then converted into chemical shifts that can be directly compared with experimental data, aiding in the complete structural assignment of complex molecules like this one. researchgate.net

Table 4: Representative Predicted Vibrational Frequencies for Functional Groups in Piperazine Derivatives Note: These are typical frequency ranges and are for illustrative purposes. The exact values depend on the specific molecular environment and computational level.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | ~3600 - 3400 |

| N-H (Piperazine) | Stretching | ~3400 - 3300 |

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

| C-H (Aliphatic) | Stretching | ~2950 - 2850 |

| C=C (Aromatic) | Ring Stretching | ~1600 - 1450 |

| C-O (Phenol) | Stretching | ~1260 - 1180 |

| C-N (Piperazine) | Stretching | ~1150 - 1050 |

Studies on Non-Linear Optical (NLO) Properties of the Compound and Its Derivatives

Organic molecules that exhibit significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and data storage. nih.govanalis.com.my Piperazine derivatives have been identified as a promising class of NLO materials. researchgate.net

The NLO response of a molecule is determined by how its electron cloud responds to an intense external electric field, such as that from a laser. This response is quantified by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. DFT calculations are an essential tool for predicting these properties. researchgate.net

A large NLO response is often associated with:

Intramolecular Charge Transfer (ICT): Molecules with electron-donating groups (like the phenol hydroxyls) connected to electron-accepting groups through a π-conjugated system can exhibit strong ICT, which enhances NLO properties.

Small HOMO-LUMO Gap: A smaller energy gap facilitates electron promotion and polarization, leading to a larger hyperpolarizability. ajchem-a.com

Large Dipole Moment Change: A significant difference in the dipole moment between the ground and excited states is also a key indicator of a strong NLO response. jmcs.org.mx

Computational studies on piperazine-based NLO materials involve calculating α, β, and γ using DFT methods (e.g., CAM-B3LYP) to screen for candidates with potentially high NLO activity. researchgate.netjmcs.org.mx The results of these calculations can guide experimental efforts to synthesize new materials with enhanced optical properties.

Table 5: Calculated NLO Properties for an Example Piperazine-based Compound Note: Data is for an illustrative piperazine derivative to demonstrate the types of properties calculated. Values are highly dependent on the specific molecular structure.

| Property | Symbol | Typical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | ~3.5 D | Measures the overall polarity of the molecule. |

| Average Polarizability | ⟨α⟩ | ~250 x 10⁻²⁴ esu | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | βtot | ~1500 x 10⁻³⁰ esu | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. |

| Second Hyperpolarizability | ⟨γ⟩ | ~40 x 10⁻³⁶ esu | Quantifies the third-order NLO response, relevant for third-harmonic generation and optical switching. |

Mechanistic Insights into Chemical Reactions via Computational Modeling

General computational approaches that are theoretically applicable to understanding the reactivity of 4,4'-(Piperazine-2,5-diyl)diphenol include Density Functional Theory (DFT) and other quantum chemical methods. These techniques are routinely used to model reaction pathways, calculate activation energies, and analyze transition states. For phenolic compounds, computational models have provided significant insights into their free-radical scavenging activities, often exploring mechanisms like hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). Such studies help in understanding the antioxidant potential of these molecules by quantifying properties like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA).

Similarly, computational chemistry has been employed to investigate the synthesis and reactivity of the piperazine-2,5-dione core, a structural relative of the piperazine moiety in the target compound. These studies often focus on aspects like conformational analysis, the influence of substituents on the ring's reactivity, and the mechanisms of condensation or modification reactions.

Despite the existence of these powerful computational methodologies and their application to related molecular classes, specific research detailing the mechanistic pathways of reactions involving 4,4'-(Piperazine-2,5-diyl)diphenol remains to be published. Consequently, there is a lack of detailed research findings and corresponding data tables that would typically be generated from such computational investigations. The table below illustrates the type of data that would be expected from a computational study, though it is important to note that this data is hypothetical due to the absence of specific research on this compound.

Hypothetical Data Table from a Computational Study on the Antioxidant Mechanism of 4,4'-(Piperazine-2,5-diyl)diphenol

| Calculated Parameter | Value (Units) | Description |

| Bond Dissociation Enthalpy (O-H) | Value (kcal/mol) | The enthalpy change associated with the homolytic cleavage of the phenolic O-H bond, indicating the ease of hydrogen atom donation. |

| Ionization Potential | Value (eV) | The energy required to remove an electron from the molecule, relevant to the SET-PT mechanism. |

| Proton Affinity | Value (kcal/mol) | The negative of the enthalpy change for the gas-phase reaction of the molecule with a proton, indicating the ease of proton loss. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value (eV) | Relates to the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value (eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Value (eV) | An indicator of the molecule's chemical reactivity and kinetic stability. |

Note: The values in this table are placeholders and are intended to illustrate the type of data that would be generated from a computational study. No such data has been found in the current literature for 4,4'-(Piperazine-2,5-diyl)diphenol.

Future computational research is necessary to fill this knowledge gap and provide a detailed, quantitative understanding of the reaction mechanisms of 4,4'-(Piperazine-2,5-diyl)diphenol . Such studies would be invaluable for predicting its reactivity, understanding its potential applications, and guiding the synthesis of new derivatives with tailored properties.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Phenolic Piperazine (B1678402) Scaffolds

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry and ligand design due to its favorable physicochemical properties and versatile binding capabilities. rsc.orgnih.govnih.gov The design of ligands based on phenolic piperazine structures like 4,4'-(Piperazine-2,5-diyl)diphenol is guided by several key principles:

Donor Atom Availability : The nitrogen atoms of the piperazine ring and the oxygen atoms of the phenol (B47542) groups serve as primary donor sites for metal coordination. biointerfaceresearch.com The deprotonation of the phenolic hydroxyl groups creates phenolate (B1203915) anions, which are strong coordinating agents for a wide range of metal ions.

Conformational Flexibility : The six-membered piperazine ring can adopt different conformations, most commonly the chair and boat forms. biointerfaceresearch.comnih.gov While the chair conformation is typically more stable in the free ligand, the energetic requirements of complex formation can induce a shift to the boat conformation to facilitate bidentate coordination to a single metal center. nih.gov This conformational adaptability is a crucial aspect of its coordination behavior.

Structural Rigidity and Preorganization : The incorporation of the piperazine ring into larger macrocyclic frameworks or the attachment of bulky substituents can enhance the rigidity of the ligand scaffold. nih.govresearchgate.net This preorganization can lead to enhanced stability and selectivity for specific metal ions, a principle often exploited in applications like MRI contrast agents and catalysis. nih.govresearchgate.net

Tunability : The secondary amine nitrogens of the piperazine core can be symmetrically or asymmetrically substituted with various functional groups. biointerfaceresearch.com This allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. rsc.orgyoutube.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenolic piperazine ligands generally involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. nih.govirapa.org The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

Transition metal complexes of piperazine-based ligands are widely studied. The synthesis typically involves refluxing the ligand with a metal chloride, acetate (B1210297), or nitrate (B79036) salt in a solvent like methanol (B129727) or acetonitrile. biointerfaceresearch.commdpi.com

For example, various five-coordinate Cu(II) complexes with tetradentate piperazine ligands bearing pyridyl arms have been synthesized and characterized. mdpi.com X-ray crystallography revealed that these complexes often adopt a square pyramidal geometry. mdpi.com Spectroscopic characterization is crucial for elucidating the structure of these complexes.

Table 1: Spectroscopic Data for Characterization of Piperazine-Based Metal Complexes

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Shift in C=C and C=N stretching vibrations (1610–1440 cm⁻¹) of pyridyl rings upon complexation. | Confirms coordination of the pyridyl nitrogen to the metal center. | mdpi.com |

| Disappearance of the thioamide band IV (around 810 cm⁻¹) and appearance of a new band (around 630 cm⁻¹) in thione-containing ligands. | Indicates coordination through the sulfur atom. | ias.ac.in | |

| UV-Vis Spectroscopy | Shift in the λmax and change in intensity of n→σ* and π→π* transitions upon metal binding. | Evidence of metal-ligand bond formation. | biointerfaceresearch.com |

| Mass Spectrometry | Detection of molecular ion peaks corresponding to species like [L+M+X]⁺ or [L-H+M]⁺. | Confirms the composition and stoichiometry of the metal complexes. | nih.gov |

| Molar Conductivity | Low molar conductance values in DMF. | Indicates a non-electrolytic nature for many neutral complexes. | ias.ac.inresearchgate.net |

Dinuclear copper(II) complexes have also been synthesized using ligands that feature a phenolic bridging unit flanked by piperazine-containing arms. mdpi.comresearchgate.net These complexes are valuable as biomimetic catalysts for various oxidation reactions. mdpi.comresearchgate.net

The synthesis of lanthanide complexes with piperazine-based ligands has been explored, often for applications in luminescence and medical imaging. nih.gov For instance, a piperazine-bridged bis-macrocyclic ligand has been used to create dimetallic lanthanide (Eu³⁺, Gd³⁺) complexes. nih.gov The synthesis involves the reaction of the ligand with lanthanide salts, leading to complexes with interesting photophysical properties. nih.gov

Similarly, lanthanide complexes with other N-donor ligands are often synthesized via hydrothermal reactions or by direct reaction of a lanthanide chloride or nitrate salt with the ligand in an appropriate solvent like ethanol. researchgate.netfrontiersin.orgnih.gov The pH of the solution can be adjusted to facilitate the formation of the desired complex. nih.gov

Structural Analysis of Coordination Geometries and Binding Modes

The coordination geometry of metal complexes with phenolic piperazine scaffolds is diverse and depends on the metal ion, the ligand's specific structure, and the reaction conditions. X-ray diffraction is the definitive method for determining these structures. nih.govmdpi.com

Binding Modes : Piperazine-based ligands can coordinate to metal ions in both a monometallic and a bimetallic fashion. biointerfaceresearch.com In the case of 4,4'-(Piperazine-2,5-diyl)diphenol, the two phenol groups and two piperazine nitrogens can potentially bridge two metal centers.

Coordination Geometry : The geometry around the metal center can vary significantly. For Cu(II) complexes with related tetradentate piperazine ligands, a five-coordinate, distorted square pyramidal geometry is common. mdpi.commdpi.com In dinuclear complexes, the two copper centers can be bridged by the phenolic oxygen and other anions like acetate or chloride, with each copper atom maintaining a distorted octahedral or tetragonal pyramidal geometry. mdpi.comrsc.org Theoretical studies using Density Functional Theory (DFT) can also provide valuable insights into the stable coordination geometries and the nature of metal-ligand interactions. mdpi.com

Conformational Changes : Upon complexation, the piperazine ring often switches from the thermodynamically favored chair conformation to a boat conformation. nih.gov This change is driven by the need to position the nitrogen lone pairs for effective bidentate chelation to a metal ion. nih.gov

Table 2: Selected Structural Parameters for a Dinuclear Cu(II) Complex with a Phenolic Piperazine Ligand

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Coordination Number | Number of donor atoms bonded to each Cu(II) center. | 5 | mdpi.com |

| Geometry | Geometry around each Cu(II) center. | Tetragonal Pyramid | mdpi.com |

| τ₅ Parameter | Index of trigonal bipyramidality (τ₅=0 for perfect square pyramid, τ₅=1 for perfect trigonal bipyramid). | Close to 0 | mdpi.com |

| Cu-N Bond Distances | Range of distances between copper and nitrogen donor atoms. | 1.991 - 2.064 Å | mdpi.com |

| Cu-Cl Bond Distance | Distance between copper and a coordinating chloride anion. | 2.359 - 2.405 Å | mdpi.com |

Electronic and Magnetic Properties of Resultant Metal Complexes

The electronic and magnetic properties of these complexes are dictated by the type of metal ion, its oxidation state, and the coordination environment provided by the ligand. du.edu.egnumberanalytics.com

Electronic Properties : Lanthanide complexes containing piperazine moieties can exhibit interesting luminescence properties. nih.gov For example, a Eu(III) complex with a piperazine-bridged ligand shows emission from the f-centered excited state, while phosphorescence measurements on the corresponding Gd(III) complex helped to estimate the ligand-centered triplet state energy at approximately 28,500 cm⁻¹. nih.gov

Magnetic Properties : The magnetic behavior of transition metal complexes provides insight into the number of unpaired electrons and the geometry. researchgate.netdalalinstitute.com Paramagnetism is observed in complexes with unpaired electrons (e.g., many Cu(II) or high-spin Co(II) complexes), while diamagnetism is characteristic of complexes with all paired electrons (e.g., Zn(II)). numberanalytics.com In polynuclear complexes, magnetic coupling between metal centers can occur. For instance, a dinuclear Mn(II) complex bridged by chloride and a tetrazine ligand showed weak antiferromagnetic coupling (J = -1.25 cm⁻¹), whereas the analogous Co(II) complex displayed ferromagnetic coupling (J = +0.55 cm⁻¹). rsc.org Such properties are highly sensitive to the bridging ligands and the precise geometry of the metal centers. rsc.org

Table 3: Magnetic Properties of Representative Transition Metal Complexes

| Metal Ion | Geometry | Spin State | Typical Magnetic Moment (µeff) | Type of Magnetism | Reference |

|---|---|---|---|---|---|

| Co(II) | Octahedral | High Spin | 4.30 - 4.70 B.M. | Paramagnetic | researchgate.net |

| Ni(II) | Octahedral | High Spin | 2.96 - 3.10 B.M. | Paramagnetic | researchgate.net |

| Cu(II) | Distorted Octahedral | High Spin | ~1.90 B.M. | Paramagnetic | researchgate.net |

Supramolecular Architectures Based on Metal-Ligand Interactions

The directed assembly of ligands and metal ions is a powerful strategy for constructing complex supramolecular architectures. frontiersin.org Piperazine-based ligands, including phenolic derivatives, are excellent building blocks for these structures due to their versatile coordination modes and the potential for secondary interactions like hydrogen bonding and π-π stacking. nih.govresearchgate.net

The combination of ditopic ligands with metal ions can lead to the formation of discrete structures like macrocycles and helicates or extended one-, two-, or three-dimensional networks, often referred to as metal-organic frameworks (MOFs). frontiersin.orgresearchgate.net In the solid state, intermolecular forces such as hydrogen bonds between coordinated water molecules and counter-anions, or π-π stacking between aromatic rings, can link individual complex units into elaborate supramolecular assemblies. rsc.orgresearchgate.net The final architecture is controlled by the coordination geometry of the metal, the flexibility of the ligand, and the presence of specific intermolecular interactions. rsc.org

Applications in Advanced Materials Science

Polymer Chemistry: Monomer in Polycondensation and Polymerization Reactions

The bifunctional nature of 4,4'-(Piperazine-2,5-diyl)diphenol, possessing two phenolic hydroxyl groups and two secondary amine functionalities within the piperazine (B1678402) ring, allows it to act as a versatile monomer in various polycondensation and polymerization reactions. These reactions lead to the formation of a diverse range of polymers with unique properties. The rigid piperazine-2,5-dione ring structure, a derivative of which is the core of the title compound, is known to impart desirable characteristics to the resulting polymers.

High-performance polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. The synthesis of these polymers often involves the polycondensation of aromatic diamines with aromatic dianhydrides or diacids.

While direct experimental data on the integration of 4,4'-(Piperazine-2,5-diyl)diphenol into polyimides and polybenzoxazoles is not extensively documented in the provided search results, its structural motifs suggest its potential as a valuable monomer. The aromatic phenol (B47542) groups can be converted to other functional groups, or the inherent diamine character of the piperazine ring can be utilized.

Polyimides: Aromatic polyimides are typically synthesized from the reaction of an aromatic dianhydride with an aromatic diamine. mdpi.com For instance, fluorene-containing dianhydrides have been reacted with various amide-bridged aromatic diamines to produce polyimides with excellent optical transparency and high glass transition temperatures. mdpi.com Given that 4,4'-(Piperazine-2,5-diyl)diphenol contains two secondary amine groups within its piperazine ring, it could potentially react with dianhydrides to form polyimides. The rigid, non-planar structure of the piperazine core could lead to polyimides with improved solubility and processing characteristics without compromising thermal stability.

Polybenzoxazoles (PBOs): PBOs are another class of high-performance polymers known for their outstanding thermal and mechanical properties. nasa.gov Their synthesis commonly involves the polycondensation of bis(o-aminophenol)s with aromatic diacids or their derivatives. nasa.govacs.org For example, fluorine-containing aromatic polybenzoxazoles have been synthesized from bis(o-aminophenols) and aromatic diacid chlorides. acs.orgacs.org The phenolic groups of 4,4'-(Piperazine-2,5-diyl)diphenol could potentially be functionalized to include ortho-amino groups, thereby creating a bis(o-aminophenol) derivative suitable for PBO synthesis. The incorporation of the piperazine unit could introduce unique properties to the resulting PBOs.

The following table summarizes the general synthesis routes for these high-performance polymers, highlighting the potential role of 4,4'-(Piperazine-2,5-diyl)diphenol derivatives.

| Polymer Class | Typical Monomers | Potential Role of 4,4'-(Piperazine-2,5-diyl)diphenol |

| Polyimides | Aromatic Dianhydrides + Aromatic Diamines mdpi.comrsc.org | Can act as or be modified into a diamine monomer. |

| Polybenzoxazoles | Bis(o-aminophenols) + Aromatic Diacids/Derivatives nasa.govacs.orgacs.orgkoreascience.kr | Can be a precursor to a bis(o-aminophenol) monomer. |

The piperazine scaffold is a significant motif in the design of functional molecules, including specialty polymers. semanticscholar.orgrsc.org Piperazine and its derivatives have been used to create polymers with specific functionalities, such as antimicrobial properties and stimuli-responsiveness. rsc.orgresearchgate.net

For instance, piperazine-based polymers have been designed as antimicrobial agents that can combat pathogenic microorganisms. rsc.org These polymers often leverage the ability of the piperazine nitrogen atoms to be functionalized. Similarly, the synthesis of azetidinium-functionalized polymers, which can have antimicrobial properties, has been achieved using a piperazine-based coupler. acs.org

Given that 4,4'-(Piperazine-2,5-diyl)diphenol contains both piperazine and phenol moieties, it serves as a versatile platform for designing specialty polymer reagents. The phenolic hydroxyl groups can be modified to introduce other reactive sites or functional groups, while the piperazine ring can be functionalized to impart specific properties like pH-responsiveness or metal-chelating abilities. This dual functionality allows for the creation of complex polymer architectures with tailored end-use applications.

Supramolecular Materials: Host-Guest Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.org 4,4'-(Piperazine-2,5-diyl)diphenol, with its hydrogen bond donors (-OH and -NH groups) and aromatic rings, is an excellent candidate for constructing supramolecular materials.

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Bis-phenol compounds, in particular, are known to self-assemble through intermolecular hydrogen bonding to form layered structures, sheets, and cavities. acs.org These interactions are crucial in determining the packing structure of the molecules. acs.org

The structure of 4,4'-(Piperazine-2,5-diyl)diphenol allows for the formation of extensive hydrogen-bonded networks. The phenolic hydroxyl groups and the N-H groups of the piperazine ring can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. These interactions can lead to the formation of robust one-, two-, or three-dimensional frameworks.

Furthermore, the presence of two phenyl rings introduces the possibility of π-π stacking interactions. These non-covalent interactions between aromatic rings play a significant role in stabilizing the structures of biological macromolecules and in the formation of host-guest complexes. koreascience.kr The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and highly ordered supramolecular architectures.

The self-assembled frameworks formed by molecules like 4,4'-(Piperazine-2,5-diyl)diphenol can possess cavities or channels capable of encapsulating smaller "guest" molecules, forming inclusion compounds. wikipedia.org This host-guest chemistry is fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. nih.govflylib.com

Macrocyclic receptors, due to their pre-organized cavities, are particularly effective in molecular recognition. nih.govresearchgate.netnih.gov While 4,4'-(Piperazine-2,5-diyl)diphenol is not a macrocycle itself, its self-assembly can lead to macrocyclic-like cavities within the supramolecular structure. The size and shape of these cavities can be influenced by the conformation of the monomer and the nature of the intermolecular interactions.

The phenolic hydroxyl groups lining these potential cavities can form specific hydrogen bonds with guest molecules, enabling selective recognition. acs.org This has been demonstrated with other diphenolic macrocycles that show preferential binding to certain saccharides based on size-selective hydrogen bonding. acs.org Therefore, materials derived from 4,4'-(Piperazine-2,5-diyl)diphenol could find applications in separation technologies, sensing, and as platforms for catalysis, where the selective binding of specific molecules is crucial. The study of bisphenol A and its congeners has also provided insights into how such molecules can interact with biological receptors, highlighting the importance of their three-dimensional structure in molecular recognition. nih.govnih.gov

Optoelectronic Materials: Development of Chromophores and Fluorophores

Optoelectronic materials, which interact with light to produce an electrical signal or vice versa, are at the heart of technologies like LEDs, solar cells, and sensors. mdpi.com The development of new organic molecules that can act as chromophores (light-absorbing) and fluorophores (light-emitting) is crucial for advancing this field.

While direct synthesis of chromophores and fluorophores from 4,4'-(Piperazine-2,5-diyl)diphenol is not explicitly detailed in the provided search results, its chemical structure contains the necessary building blocks. The aromatic phenol rings are common components of many organic dyes and fluorescent molecules.

The optical and electronic properties of polymers containing phenylpiperazine units have been investigated for their potential in optoelectronic devices. nih.govacs.orgacs.org These studies have shown that the energy band gaps of such polymers can be tuned by modifying their structure, making them promising for applications in photovoltaics and field-effect transistors. nih.govacs.org For example, methacrylic polymers with 1-(4-nitrophenyl)piperazine (B103982) side chains exhibit optical energy band gaps in a range that is suitable for semiconductor applications. nih.govacs.orgacs.org

The synthesis of chromophores can be achieved through multicomponent reactions involving various aromatic amines and aldehydes. nih.gov The phenolic groups of 4,4'-(Piperazine-2,5-diyl)diphenol could be functionalized to participate in such reactions, leading to the formation of new dye molecules. Additionally, the piperazine core could be used to link multiple chromophoric units, potentially leading to materials with enhanced optical properties. The synthesis of nanothreads by compressing azobenzene, a chromophore, highlights the innovative approaches being taken to create new functional materials from chromophoric building blocks. rsc.org The development of materials from 4,4'-(Piperazine-2,5-diyl)diphenol for optoelectronic applications represents a promising area for future research.

Exploration of Linear and Non-Linear Optical Properties

While direct studies on the linear and non-linear optical (NLO) properties of 4,4'-(Piperazine-2,5-diyl)diphenol are not extensively documented, the broader class of piperazine derivatives has shown promise in this area. The development of materials with significant NLO properties is crucial for applications in optoelectronics, including optical switching and frequency conversion. The potential for such properties in piperazine-based structures often stems from the ability to create molecules with a significant difference between ground and excited state dipole moments.

Research into related organic molecules suggests that the combination of electron-donating groups (like the hydroxyl groups of the phenol rings) and a central conjugated or non-conjugated system (like the piperazine ring) can be a strategy for designing NLO materials. The specific stereochemistry of the piperazine ring in the 2,5-disubstituted form could also influence the macroscopic NLO response of materials by affecting the crystalline symmetry. Further research, including theoretical calculations and experimental measurements, is necessary to fully characterize the optical properties of 4,4'-(Piperazine-2,5-diyl)diphenol and its derivatives.

Photochromic and Luminescent Applications

The piperazine scaffold is a key component in the design of various functional dyes and fluorescent probes. Although 4,4'-(Piperazine-2,5-diyl)diphenol itself is not a primary focus of current research, related structures incorporating piperazine have demonstrated significant luminescent properties.

The fluorescence of these molecules is often modulated by a process known as photo-induced electron transfer (PET). In many piperazine-containing fluorophores, the nitrogen atom of the piperazine ring can act as an electron donor, quenching fluorescence in the ground state. However, upon protonation of the piperazine nitrogen in an acidic environment, the PET process is inhibited, leading to a significant increase, or "turn-on," of fluorescence. researchgate.net This pH-dependent luminescence makes piperazine derivatives highly effective as sensors for detecting changes in environmental acidity.

For instance, novel 1,8-naphthalimide-based fluorescent probes with piperazine substituents exhibit a notable increase in fluorescence intensity in acidic conditions. researchgate.net Similarly, piperazine-substituted BODIPY-anthracene dyads have been synthesized and studied for their photophysical properties, demonstrating their potential in applications like photodynamic therapy. nih.gov These findings highlight the utility of the piperazine moiety in creating advanced, light-emitting materials. The diphenol structure in 4,4'-(Piperazine-2,5-diyl)diphenol could further be functionalized to tune these luminescent properties for specific applications.

Catalysis: Precursor in Catalyst Design and Heterogeneous Catalysis

The field of catalysis has seen significant advancements through the use of organic molecules as precursors for catalysts. Piperazine and its derivatives have been successfully employed in catalyst design, particularly in heterogeneous catalysis where the ease of separation and catalyst reusability are critical. rsc.orgresearchgate.net The structure of 4,4'-(Piperazine-2,5-diyl)diphenol, with its multiple coordination sites (two nitrogen and two oxygen atoms), makes it a promising candidate for development as a catalyst or catalyst support.

Role as Ligand in Metal-Organic Catalysis

In metal-organic catalysis, organic molecules act as ligands that coordinate to a central metal ion, influencing its catalytic activity, selectivity, and stability. The piperazine scaffold is a versatile building block for creating such ligands. rsc.org Its ability to bind to metal ions, combined with the potential for substitution on the nitrogen atoms or the ring carbons, allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.

A review of recent advances highlights that piperazine-based compounds are used extensively in the field of catalysis. rsc.org For example, a molecule with a similar structure, 4,4′-[Piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol, has been reported as a potential hexadentate Schiff base ligand, capable of binding to a metal center through multiple atoms. nih.gov The subject compound, 4,4'-(Piperazine-2,5-diyl)diphenol, can be envisioned to act as a tetradentate ligand. The nitrogen atoms of the piperazine ring and the oxygen atoms of the phenol groups can coordinate with a variety of transition metals, creating stable complexes with potential catalytic activity for reactions such as oxidation, reduction, and carbon-carbon bond formation. ijcce.ac.ir

Application in Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comrsc.org These materials are of immense interest due to their high porosity, large surface areas, and tunable structures, making them ideal for applications in gas storage, separation, and heterogeneous catalysis. lpu.inmdpi.com

The design of the organic ligand is crucial to the properties of the resulting MOF. rsc.org Piperazine derivatives have been successfully used as ligands to build functional MOFs. rsc.org The rigidity of the piperazine ring, combined with the directional nature of its binding sites, allows for the predictable construction of robust frameworks. The use of a flexible dipyridyl piperazine ligand has been shown to produce various entangled MOF structures. nih.gov

Given its structure, 4,4'-(Piperazine-2,5-diyl)diphenol is an excellent candidate for a ditopic or polytopic linker in MOF synthesis. The two phenol groups at opposite ends of the molecule can connect to metal centers, extending the structure into one, two, or three dimensions. The piperazine core itself can add functionality to the pores of the MOF, potentially acting as a basic site to catalyze specific reactions or as a binding site for guest molecules.

Corrosion Inhibition Properties of Piperazine-Diphenol Structures

Piperazine and its derivatives are recognized as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that shields the metal from the corrosive medium. nih.gov

The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal. Organic molecules containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are generally effective inhibitors because the lone pair electrons on the heteroatoms and the π-electrons of the aromatic rings facilitate adsorption. nih.gov

The structure of piperazine-diphenol compounds is well-suited for corrosion inhibition. The two nitrogen atoms in the piperazine ring and the oxygen atoms of the phenol groups provide multiple active centers for adsorption onto the metal surface. The presence of aromatic rings further enhances this adsorption. Studies on various piperazine derivatives have demonstrated high inhibition efficiencies.